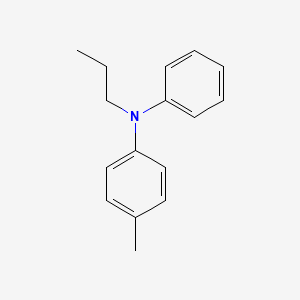

4-methyl-N-phenyl-N-propylaniline

Description

4-Methyl-N-phenyl-N-propylaniline is a tertiary aromatic amine characterized by a para-methyl-substituted aniline core, with both phenyl and propyl groups attached to the nitrogen atom. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or dyes due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4-methyl-N-phenyl-N-propylaniline |

InChI |

InChI=1S/C16H19N/c1-3-13-17(15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3 |

InChI Key |

CZTKANGMRGBZBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-phenyl-N-propylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with propyl bromide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the reductive amination of 4-methylacetophenone with propylamine in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-phenyl-N-propylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Methyl-N-phenyl-N-propylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-N-propylaniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-methyl-N-phenyl-N-propylaniline with structurally related compounds derived from the evidence:

Key Observations:

- Molecular Weight and Solubility : The target compound exhibits higher molecular weight compared to simpler dialkylanilines (e.g., N-ethyl-N-isopropylaniline), leading to lower solubility in polar solvents due to increased hydrophobicity . Fluorinated analogs (e.g., ) show even lower solubility due to enhanced lipophilicity .

Research Findings and Trends

Recent studies on N-aryl-N-alkyl anilines emphasize:

- Crystal Engineering : Bulky N-substituents (e.g., phenyl and propyl) influence molecular packing, as seen in crystal structures of related compounds (), which could affect the target compound’s melting point and stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-phenyl-N-propylaniline, and how do reaction conditions optimize yield?

- Methodology :

- Stepwise alkylation : React 4-methylaniline with propyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC .

- Catalytic optimization : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance N-propylation efficiency. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield factors : Excess alkylating agent (1.5–2 eq.) and inert atmosphere (N₂/Ar) minimize side reactions (e.g., over-alkylation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., para-methyl, N-propyl). Aromatic protons appear as multiplet signals at δ 6.5–7.5 ppm, while N-propyl protons resonate as triplet (CH₂) and sextet (CH₃) .

- FTIR : Identify N–H stretching (3300–3400 cm⁻¹, absent in tertiary amines) and C–N vibrations (1250–1350 cm⁻¹) .

- XRD : Resolve crystal packing and torsion angles (e.g., dihedral angles between phenyl rings) using single-crystal X-ray diffraction. Compare with databases (e.g., CCDC) .

Advanced Research Questions

Q. How do doping agents influence the electronic properties of poly(this compound) in sensor applications?

- Methodology :

- Comparative doping : Synthesize polymers via oxidative polymerization (e.g., using ammonium persulfate) with HCl or tartaric acid. HCl doping yields amorphous structures, while tartaric acid promotes crystallinity (evident in XRD peaks at 2θ ≈ 18–41°) .

- Conductivity analysis : Measure resistivity changes using four-probe techniques. Tartaric acid-doped polymers exhibit higher doping levels (10⁻² S/cm) due to enhanced π-π stacking .

- Sensor testing : Expose pellets to H₂S (10–1000 ppm); monitor resistance reversibility. Tartaric acid-doped variants show faster recovery (≤30 s) due to stable charge-transfer complexes .

Q. How can structural contradictions in biological activity data for this compound derivatives be resolved?

- Methodology :

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with enzyme inhibition (e.g., cytochrome P450). Use Gaussian09 for DFT calculations (HOMO/LUMO gaps) .

- Meta-analysis : Compare datasets across PubChem bioassays (e.g., antimicrobial IC₅₀ values) and identify outliers via Grubbs’ test. Address batch variability (e.g., solvent purity ≥99.9%) .

- In vitro validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH 7.4, 37°C). Use LC-MS to confirm compound stability during assays .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- DFT simulations : Calculate Fukui indices (Gaussian09) to identify electron-rich sites. Para-methyl groups direct electrophiles to ortho positions (f⁺ > 0.1) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on transition states. Polar solvents stabilize charge-separated intermediates, altering reaction pathways .

- Benchmarking : Validate predictions against experimental nitration data (HNO₃/H₂SO₄). Compare HPLC yields of ortho/para nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.